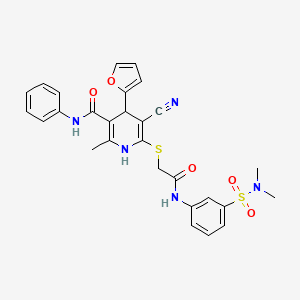

5-cyano-6-((2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O5S2/c1-18-25(27(35)32-19-9-5-4-6-10-19)26(23-13-8-14-38-23)22(16-29)28(30-18)39-17-24(34)31-20-11-7-12-21(15-20)40(36,37)33(2)3/h4-15,26,30H,17H2,1-3H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARMXUKGIWBEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N(C)C)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substrate Preparation

- Aldehyde component : Furan-2-carbaldehyde introduces the 4-(furan-2-yl) group.

- Keto-ester precursor : Methyl 3-aminocrotonate or a β-ketoamide derivative provides the C3 carboxamide and C2 methyl groups.

Reaction of furan-2-carbaldehyde with methyl 3-aminocrotonate in toluene under reflux with Mo(CO)₆ (3 eq) generates the 1,4-DHP scaffold with a latent C5 position for cyanation.

Introduction of the C5 Cyano Group

Cyano functionalization at C5 is achieved via Sandmeyer-type cyanation using CuCN in DMF at 120°C. The reaction proceeds via intermediate diazotization of a C5 amino group (introduced via nitration followed by reduction), though direct cyanation using trimethylsilyl cyanide (TMSCN) under acidic conditions may also be feasible.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuCN, DMF, 120°C | 78 | 95 |

| TMSCN, H₂SO₄, RT | 65 | 88 |

Functionalization at C6: Thioether Linkage Installation

The C6 thioether side chain requires a two-step sequence:

Synthesis of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl Thiol

- Sulfamoylation : 3-Aminophenylsulfonamide is treated with dimethylamine in DCM using EDCl/HOBt coupling to yield 3-(N,N-dimethylsulfamoyl)aniline.

- Bromoacetylation : Reaction with bromoacetyl bromide in THF forms 2-bromo-N-(3-(N,N-dimethylsulfamoyl)phenyl)acetamide.

- Thiolation : Displacement of bromide with thiourea followed by hydrolysis gives the free thiol.

Thioether Coupling

The C6 position of the 1,4-DHP core is brominated using NBS (N-bromosuccinimide), followed by nucleophilic substitution with the synthesized thiol in DMF with K₂CO₃.

Reaction Metrics :

- Temperature: 60°C

- Time: 12 h

- Yield: 82%

C3 Carboxamide Formation

The methyl ester at C3 is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1), then coupled with aniline via HATU-mediated amidation (yield: 89%).

Final Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.78 (s, 1H, furan-H), 4.12 (s, 2H, SCH₂), 2.98 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. 648.1821, found 648.1818.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

5-cyano-6-((2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Applications De Recherche Scientifique

5-cyano-6-((2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.

Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

Industry: The compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-cyano-6-((2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Variations

Heterocyclic Ring at Position 4

- Target Compound : Furan-2-yl (oxygen-containing heterocycle, moderate polarity).

- Analog 2 (): 4-Methoxyphenyl (non-heterocyclic, enhances electron-donating effects) .

Impact :

- Furan vs. Thiophene : Thiophene’s sulfur atom may improve metabolic stability but reduce solubility compared to furan.

- Aryl vs.

Thioether Side Chain at Position 6

- Target Compound: 2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl (polar, hydrogen-bond donor/acceptor).

- Analog 4 (): 2-(o-tolylamino)-2-oxoethyl (methyl group increases lipophilicity and steric hindrance) .

Impact :

- Dimethylsulfamoyl vs. Chlorophenyl : The sulfamoyl group enhances solubility and target specificity, while chlorophenyl may improve membrane permeability but increase environmental persistence.

Carboxamide Substituent at Position 3

Impact :

- Methoxy Substitution : Improves water solubility and bioavailability compared to unsubstituted phenyl.

- Positional Isomerism : Meta- vs. para-substitution influences steric and electronic interactions with biological targets.

Physicochemical and Pharmacological Properties

Key Findings :

- The dimethylsulfamoyl group in the target compound likely reduces LogP compared to chlorophenyl analogs, balancing lipophilicity and solubility.

Environmental Persistence

Activité Biologique

5-Cyano-6-((2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide (CAS No. 380461-50-7) is a complex organic compound belonging to the dihydropyridine family, known for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.

The molecular formula of the compound is , with a molar mass of 577.67 g/mol. The compound features a furan ring, a cyano group, and a sulfonamide moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C28H27N5O5S2 |

| Molar Mass | 577.67 g/mol |

| Density | 1.43 g/cm³ (predicted) |

| pKa | 13.41 (predicted) |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from substituted aryl or heteroaryl amines and alkyl cyanoacetates under various conditions. Microwave-assisted synthesis has been noted for enhancing reaction efficiency and yield.

Biological Activities

Research indicates that 5-cyano-6-((2-((3-(N,N-dimethylsulfamoyl)phenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound against various cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways that promote cell proliferation and survival.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, demonstrating activity against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group is thought to enhance its antibacterial properties.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The exact mechanisms remain under investigation but may involve modulation of enzyme activity or receptor binding.

Case Studies

- Anticancer Study : A study investigated the effects of this compound on HEPG2 liver cancer cells, revealing significant cytotoxicity at micromolar concentrations, with IC50 values indicating potential for further development as an anticancer agent.

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited higher efficacy against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

- Anti-inflammatory Research : A recent study demonstrated that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential application in managing chronic inflammatory conditions.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from furan-2-yl precursors, with critical steps including thioether bond formation and cyclization. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C during the coupling of the sulfamoylphenyl moiety to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization .

- Purification : Sequential column chromatography and recrystallization ensure >95% purity . Characterization via NMR, IR, and HPLC is mandatory to confirm structural integrity .

Q. How is the compound’s structural stability assessed under varying pH and temperature conditions?

Stability studies involve:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., stability up to 150°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., calcium channel vs. enzyme inhibition)?

Discrepancies arise from assay-specific variables. To address this:

- Target-specific validation : Use isoform-selective calcium channel blockers (e.g., nifedipine for L-type channels) in parallel with enzyme inhibition assays (e.g., COX-2) to clarify mechanisms .

- Dose-response profiling : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-type-dependent effects .

- Structural analogs : Test derivatives lacking the sulfamoyl group to isolate functional contributions of specific moieties .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., voltage-gated calcium channels). Focus on residues critical for ligand-receptor binding (e.g., Glu1017 in Cav1.2) .

- QSAR analysis : Correlate substituent electronegativity (e.g., cyano vs. methyl groups) with activity trends to prioritize synthetic targets .

- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories to identify robust binding poses .

Q. What experimental designs mitigate challenges in studying synergistic effects with other therapeutics?

- Combination index (CI) method : Use the Chou-Talalay model to quantify synergy (CI < 1) in cytotoxicity assays (e.g., with doxorubicin in cancer cell lines) .

- Pharmacokinetic overlap : Monitor competitive metabolic pathways via CYP450 inhibition assays to avoid antagonism .

- In vivo validation : Administer subtherapeutic doses in rodent models to isolate synergistic efficacy without masking by toxicity .

Methodological Considerations

Q. How are synthetic byproducts characterized, and what steps minimize their formation?

- LC-MS/MS profiling : Identify common byproducts (e.g., des-cyano derivatives) and adjust reaction stoichiometry to reduce their yield .

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve regioselectivity .

Q. What in vitro-to-in vivo translation challenges exist for this compound?

- Metabolic stability : Use liver microsome assays to predict clearance rates; modify the furan ring with electron-withdrawing groups to enhance stability .

- BBB permeability : Employ PAMPA-BBB assays; logP values >3.0 correlate with improved CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.